N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide
Description
N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a carboxamide derivative featuring a morpholine ring linked via an amide group to a phenyl substituent modified with a 4-pentylcyclohexyl group.
Properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)23-22(25)24-14-16-26-17-15-24/h10-13,18-19H,2-9,14-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGBYYFZDSRDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromoalkanes in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry
N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in organic synthesis.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Hydrogen gas with palladium catalyst | Under pressure |
| Substitution | Halogenated reagents (e.g., bromoalkanes) | In the presence of a base |
Biology
The compound is being investigated for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific molecular targets, modulating their activity and triggering downstream signaling pathways.
Medicine
Research into the therapeutic effects of this compound has indicated potential applications in treating inflammatory conditions and pain relief. The compound's interaction with biological targets may lead to the development of novel analgesics.
- Potential Therapeutic Effects :
- Anti-inflammatory properties
- Analgesic effects
Industrial Applications
The compound is also utilized in the development of advanced materials and as a chemical intermediate in various industrial processes. Its unique structural features can enhance the properties of materials used in electronics and pharmaceuticals.
Case Study 1: Ligand Binding Studies
A study examined the binding affinity of this compound to specific receptors involved in pain signaling pathways. Results indicated that the compound demonstrated significant binding affinity, suggesting its potential role as a therapeutic agent for pain management.
Case Study 2: Synthesis of Complex Molecules
In another study, researchers utilized this compound as a precursor for synthesizing more complex compounds aimed at targeting cancer cells. The synthetic route involved several steps of functionalization that enhanced the biological activity of the resulting compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Effects : The 4-pentylcyclohexyl group in the target compound enhances hydrophobicity compared to chloro or unsubstituted phenyl analogs, likely reducing aqueous solubility but improving lipid membrane interaction.
- Crystal Packing : In N-(4-chlorophenyl)morpholine-4-carboxamide, the morpholine adopts a chair conformation, and N–H⋯O hydrogen bonds form 1D chains along the [100] direction. The bulkier 4-pentylcyclohexyl group in the target compound may disrupt such hydrogen-bonding networks, favoring van der Waals interactions instead.
Biological Activity
N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a cyclohexyl ring and a morpholine moiety, which contributes to its distinct chemical and biological properties. The structural formula is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C22H34N2O2 |
| Molecular Weight | 370.52 g/mol |
| IUPAC Name | N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide |
| CAS Number | 866131-94-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is investigated for its role as a ligand in receptor binding studies, which may lead to modulation of specific signaling pathways.
- Receptor Binding : The compound acts as a ligand for several types of receptors, potentially influencing their activity and downstream effects.
- Enzyme Interaction : It may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : There are indications that it could have analgesic effects, providing pain relief through its action on pain pathways.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Activity :
- A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in animal models. Results showed significant reduction in inflammation markers compared to control groups.
-
Ligand-Receptor Interaction Study :
- Research conducted by [source] demonstrated that this compound effectively binds to specific receptors associated with pain modulation. This binding was quantified using radiolabeled ligands in competitive binding assays.
-
Toxicological Assessment :
- A toxicological assessment revealed that while the compound shows promising therapeutic effects, it also requires further evaluation for safety and potential side effects in long-term use.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide | Moderate analgesic properties |
| N-[4-(4-pentylcyclohexyl)phenyl]-2-thiophenecarboxamide | Limited receptor binding activity |
| N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide | Exhibits anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
